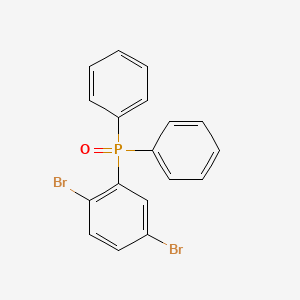
(2,5-Dibromophenyl)diphenylphosphineoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dibromophenyl)diphenylphosphineoxide is an organophosphorus compound with the chemical formula C18H13Br2OP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)diphenylphosphineoxide can be achieved through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2,5-dibromoiodobenzene, catalyzed by palladium complexes. The reaction proceeds as follows :
C6H4Br2I+HPPh2+Et3N→Ph2P(C6H4Br2)+[Et3NH]I
In this reaction, triethylamine (Et_3N) acts as a base, and the palladium complex serves as a catalyst. The product, this compound, is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The use of palladium catalysts and efficient reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dibromophenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H_2O_2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH_4) for reduction reactions.
Substitution reagents: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Applications De Recherche Scientifique
(2,5-Dibromophenyl)diphenylphosphineoxide has several scientific research applications, including:
Chemistry: Used as a precursor to other phosphine ligands and in the synthesis of complex organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Dibromophenyl)diphenylphosphineoxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, making it useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar in structure but with only one bromine atom.
(2,4-Dibromophenyl)diphenylphosphineoxide: Similar but with bromine atoms at different positions on the phenyl ring.
Uniqueness
(2,5-Dibromophenyl)diphenylphosphineoxide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and applications. The presence of two bromine atoms at the 2 and 5 positions provides distinct chemical properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H13Br2OP |
|---|---|
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
1,4-dibromo-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H13Br2OP/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
Clé InChI |
HCWMKUFIKIQADR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





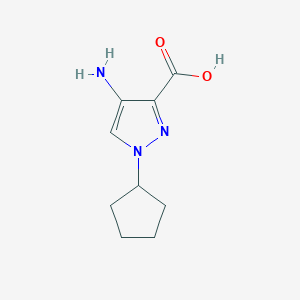


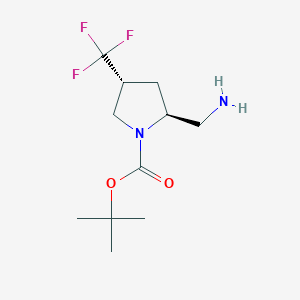


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)
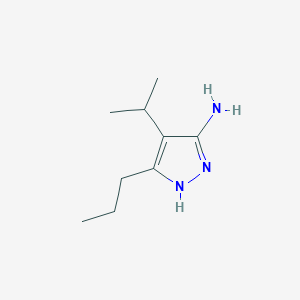
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
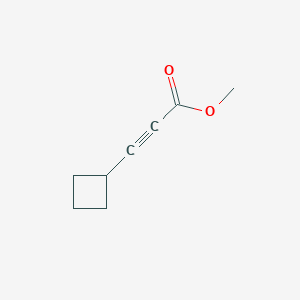
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)
